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molecular formula C8H4BrNO2 B152703 7-Bromoisatin CAS No. 20780-74-9

7-Bromoisatin

Cat. No. B152703
M. Wt: 226.03 g/mol
InChI Key: OCVKSIWBTJCXPV-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

A suspension of 7-bromoisatin (6.0 g) in acetone (27 ml) was treated with sodium hydroxide (4.6 g) in water (23 ml). The mixture was heated to reflux for 8 h, cooled and solvent reduced in volume at reduced pressure to approx. 25 ml. The residual aqueous phase was acidified with conc. HCl, extracted with ethyl acetate, the organic phase dried (MgSO4) and solvent removed at reduced pressure to give the title compound (7.2 g) as a yellow solid. 1H NMR δ: 2.85 (3H, s), 7.40 (1H, m), 7.90 (1H, s), 8.05 (1H, dd, J=1.2, 7.6 Hz), 8.79 (1H, dd, J=1.0, 8.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2=O.[OH-:13].[Na+].Cl.[CH3:16][C:17]([CH3:19])=O>O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]=[C:17]([CH3:19])[CH:16]=[C:7]2[C:8]([OH:11])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC=C2C(C(NC12)=O)=O
Name
Quantity
27 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CC(=NC12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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